5-Fluoro-2-nitrophenol

Thermochemistry Process safety Energetic materials assessment

Selecting the correct fluoronitrophenol isomer is critical for synthesis success. 5-Fluoro-2-nitrophenol (CAS 446-36-6) melts at 34-37°C—over 35°C lower than its 4-fluoro isomer—enabling easier handling and purification. Its enhanced acidity (pKa ~6.85 vs. 7.23 for unsubstituted 2-nitrophenol) facilitates pH-controlled extraction. This specific 1,2,5-substitution pattern is essential for flumioxazin herbicide synthesis (94.3% optimized yield) and CC-1065 CPI subunit total synthesis. Substituting isomers without process revalidation risks failed syntheses and altered impurity profiles. Procure the correct isomer with batch-to-batch consistency.

Molecular Formula C6H4FNO3
Molecular Weight 157.1 g/mol
CAS No. 446-36-6
Cat. No. B146956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-nitrophenol
CAS446-36-6
Molecular FormulaC6H4FNO3
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)O)[N+](=O)[O-]
InChIInChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
InChIKeyQQURWFRNETXFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-nitrophenol (CAS 446-36-6) Technical Baseline for Scientific Procurement


5-Fluoro-2-nitrophenol (CAS 446-36-6) is a fluorinated aromatic building block with the molecular formula C6H4FNO3 and molecular weight of 157.10 g/mol [1]. This compound exists as a white to light yellow crystalline powder or orange-yellow solid at ambient temperature, with a melting point of 34-37°C and boiling point of 260°C . The molecule features three functional groups positioned on the benzene ring: a hydroxyl group at position 1, a nitro group at position 2, and a fluorine substituent at position 5 [1]. This specific 1,2,5-substitution pattern distinguishes it from its positional isomer 4-fluoro-2-nitrophenol (CAS 394-33-2) and from non-fluorinated 2-nitrophenol (CAS 88-75-5), which has direct consequences for physicochemical properties, reactivity, and downstream synthetic utility.

Why 5-Fluoro-2-nitrophenol Cannot Be Interchanged with 4-Fluoro-2-nitrophenol or Non-Fluorinated Analogs


Procurement decisions involving fluoronitrophenols cannot rely on class-level assumptions because the position of fluorine substitution fundamentally alters the compound's physicochemical and thermodynamic profile. The 5-fluoro isomer (CAS 446-36-6) and its 4-fluoro counterpart (CAS 394-33-2) are constitutional isomers that exhibit meaningfully different melting points, enthalpies of formation, and redox behavior [1]. While 5-fluoro-2-nitrophenol melts at 34-37°C, the 4-fluoro isomer melts at 74-77°C—a >35°C difference that directly impacts handling, purification, and formulation workflows . Furthermore, the fluorine position modulates the electron density on the aromatic ring via inductive effects, altering both nucleophilic aromatic substitution reactivity and the compound's acidity [1][2]. Substituting one isomer for another without revalidating reaction conditions can lead to failed syntheses, altered impurity profiles, or inconsistent downstream product quality. The quantitative evidence below establishes where 5-fluoro-2-nitrophenol delivers measurable differentiation that procurement teams must evaluate.

5-Fluoro-2-nitrophenol Quantitative Differentiation Evidence Against Comparators


Thermodynamic Stability: Standard Molar Enthalpy of Formation Comparison

The standard molar enthalpy of formation in the crystalline state at T = 298.15 K for 5-fluoro-2-nitrophenol was experimentally determined as -342.3 ± 1.2 kJ/mol, compared to -347.6 ± 1.3 kJ/mol for 4-fluoro-2-nitrophenol [1]. This direct head-to-head measurement via rotating-bomb combustion calorimetry reveals that the 5-fluoro isomer is thermodynamically less stable by approximately 5.3 kJ/mol relative to its 4-fluoro counterpart. Additionally, the standard molar enthalpy of sublimation for 5-fluoro-2-nitrophenol was determined as 92.5 ± 0.8 kJ/mol, which is approximately 3.2 kJ/mol lower than that of the 4-fluoro isomer [1].

Thermochemistry Process safety Energetic materials assessment

Antifungal Activity: Minimum Inhibitory Concentration Against Fusarium Species

Both 4-fluoro-2-nitrophenol and 5-fluoro-2-nitrophenol were evaluated for inhibitory activity against plant pathogenic fungi. Both isomers inhibited Fusarium sp. and Curvularia at concentrations exceeding 200 μg/mL [1]. In contrast, moderate inhibitory activity was reported for non-fluorinated 2-, 3- and 4-nitrophenols against Trichophyton sp., while 2- and 4-chlorophenols exhibited even lower fungitoxicity [1]. The introduction of fluorine at either the 4- or 5-position confers comparable antifungal potency, but the 5-fluoro isomer offers this activity combined with a significantly lower melting point (34-37°C versus 74-77°C), which can simplify formulation and handling.

Agrochemical intermediates Antifungal screening Plant pathogen control

Acidity Modulation: pKa Differentiation via 5-Position Substituent Effects

The pKa of 5-substituted 2-nitrophenols follows a quantitative structure-acidity relationship described by the Hammett equation. For 5-fluoro-2-nitrophenol, the apparent pKa at 25°C is approximately 6.85, compared to 7.23 for unsubstituted 2-nitrophenol [1]. The fluorine substituent at the 5-position exerts an electron-withdrawing inductive effect (-I) that stabilizes the phenoxide conjugate base, resulting in a pKa decrease of approximately 0.38 units relative to the parent 2-nitrophenol [1]. This class-level inference is supported by the established correlation between electronic spectra and acidity across a series of thirteen 4-substituted and multiple 5-substituted 2-nitrophenols [1][2].

Physical organic chemistry Reaction optimization pH-dependent separations

Physical Property Differentiation: Melting Point Gap Exceeds 35°C

5-Fluoro-2-nitrophenol melts at 34-37°C , whereas its 4-fluoro positional isomer melts at 74-77°C . This >35°C difference in melting point is a direct consequence of altered crystal packing driven by the different fluorine substitution pattern. The unsubstituted 2-nitrophenol melts at 44-47°C , positioning the 5-fluoro isomer as the lowest-melting member of this comparative set. The lower melting point of 5-fluoro-2-nitrophenol offers distinct practical advantages, including reduced energy input for melting and easier handling in molten-state reactions.

Crystallization Purification Formulation development

Synthetic Yield Optimization: Patent-Documented Process Improvement

A patented preparation method for 5-fluoro-2-nitrophenol achieves a yield of 94.3% with reported advantages of good selectivity, almost no side reaction, and short reaction time [1]. This represents a significant improvement over the established batch kettle process using 2,4-difluoronitrobenzene as starting material, which typically yields only approximately 78% with >20% of raw material converting to byproducts such as 3-fluoro-4-nitrophenol [2]. The yield enhancement of approximately 16 percentage points (relative improvement of ~21%) translates to reduced raw material consumption and lower purification burden.

Process chemistry Industrial scale-up Cost efficiency

Validated Application Scenarios for 5-Fluoro-2-nitrophenol Based on Differential Evidence


Agrochemical Intermediate: Synthesis of Flumioxazin and Protox-Inhibiting Herbicides

5-Fluoro-2-nitrophenol serves as a critical intermediate in the synthesis of flumioxazin and other protoporphyrinogen oxidase (protox) inhibitors used as herbicides . The 94.3% yield achievable with optimized process chemistry makes this compound economically viable for industrial-scale agrochemical manufacturing. Procurement teams should prioritize suppliers capable of delivering this enhanced synthetic efficiency to minimize raw material waste and production costs.

Pharmaceutical Intermediate: Total Synthesis of CC-1065 CPI Subunit

5-Fluoro-2-nitrophenol has been employed in the total synthesis of the (+/−)-CC-1065 CPI subunit, a key structural component of the potent antineoplastic agent CC-1065 . The compound's enhanced acidity (pKa ~6.85 versus 7.23 for unsubstituted 2-nitrophenol) facilitates pH-controlled extraction and purification steps that are essential in multi-step pharmaceutical synthesis routes requiring high-purity intermediates.

Fungicidal Lead Compound Development and Plant Pathogen Control Research

The demonstrated antifungal activity of 5-fluoro-2-nitrophenol against Fusarium sp. and Curvularia at concentrations >200 μg/mL positions this compound as a screening lead for developing novel agricultural fungicides. Its lower melting point (34-37°C) compared to the 4-fluoro isomer (74-77°C) may confer formulation advantages in development-stage testing where ease of handling and solubility profiling are critical.

Polymer Chemistry: Precursor for Thermal Rearrangement Membranes

5-Fluoro-2-nitrophenol is utilized in the synthesis of poly(ether-imide)s that are subsequently processed to create thermal rearrangement membranes for gas separation applications . The 5-fluoro substitution pattern influences the thermal and mechanical properties of the resulting polymer membranes. Selection of the correct isomer is essential, as the 4-fluoro analog would produce a structurally distinct polymer with different gas permeability characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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